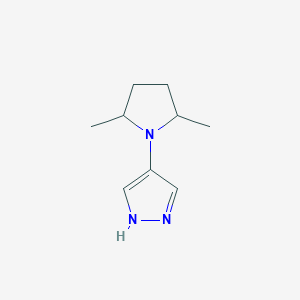
Methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate: is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of a methyl ester group, a hydroxyl group, a chlorine atom, and a methyl group attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate typically begins with commercially available thiophene derivatives.
Stepwise Synthesis:
Industrial Production Methods: Industrial production methods often involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing catalysts to enhance reaction rates.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
科学研究应用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex thiophene derivatives.
Catalysis: Employed in catalytic reactions due to its unique functional groups.
Biology:
Biological Activity: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
Drug Development: Explored as a potential lead compound in drug development due to its structural similarity to biologically active thiophene derivatives.
Industry:
Materials Science: Used in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of Methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the hydroxyl, chlorine, and ester groups allows for diverse interactions with biological molecules, contributing to its potential biological activities.
相似化合物的比较
Methyl 3-hydroxy-4-chloro-2-thiophenecarboxylate: Lacks the methyl group at the 5-position.
Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate: Lacks the chlorine atom at the 4-position.
Methyl 4-chloro-5-methyl-2-thiophenecarboxylate: Lacks the hydroxyl group at the 3-position.
Uniqueness: Methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate is unique due to the specific combination of functional groups attached to the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
113589-29-0 |
|---|---|
分子式 |
C7H7ClO3S |
分子量 |
206.65 g/mol |
IUPAC 名称 |
methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H7ClO3S/c1-3-4(8)5(9)6(12-3)7(10)11-2/h9H,1-2H3 |
InChI 键 |
MAKSYNFEQORPNF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)C(=O)OC)O)Cl |
规范 SMILES |
CC1=C(C(=C(S1)C(=O)OC)O)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
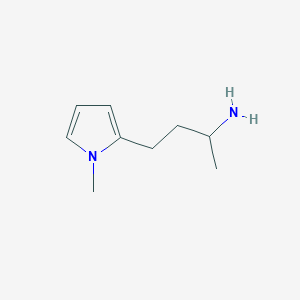
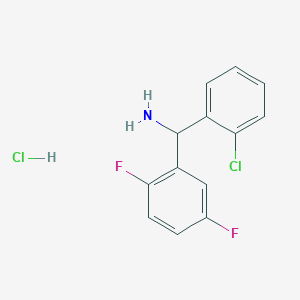

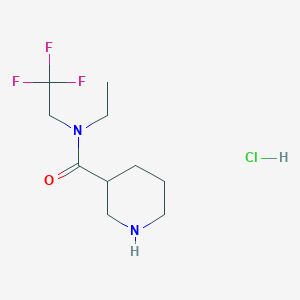
![Methyl[1-(4-methylphenyl)butan-2-yl]amine](/img/structure/B1423308.png)
![4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423309.png)
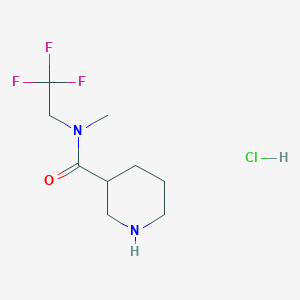
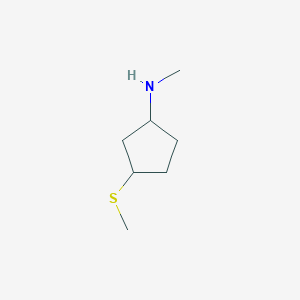

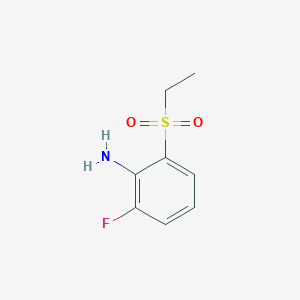


![[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride](/img/structure/B1423319.png)
